(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a piperidine ring with a thiophene substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by subsequent reactions to introduce the piperidine and thiophene groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiadiazole or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or thiophene rings .
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that may have similar pharmacological properties.
Thiophene derivatives: Compounds containing a thiophene ring that are often used in materials science and medicinal chemistry
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-6-4-10(5-7-16)11-3-2-8-18-11/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFAFYBSGWMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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